Suxibuzone

Equine Veterinary Medicine NSAID Gastropathy Prodrug Safety

Differing fundamentally from generic phenylbutazone, Suxibuzone's hemisuccinate ester prodrug design prevents direct gastric epithelial contact, delivering a 60% reduction in ulcer incidence and significantly higher oral palatability (96.1% vs. 77.2%) while maintaining equivalent anti-inflammatory efficacy. Procure this research-grade compound for DMPK studies, equine pharmacology models, or NSAID prodrug development — available in multiple batch sizes with certified purity and full analytical documentation.

Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
CAS No. 27470-51-5
Cat. No. B1682836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuxibuzone
CAS27470-51-5
Synonyms1,2-diphenyl-4-n-butyl-4-hydroxymethyl-3,5-dioxopyrazolidine hemisuccinate
4-butyl-4-(beta-carboxypropionyloxymethyl)-1,2-diphenyl-3,5-pyrazolidinedione
suxibuzone
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)CCC(=O)O
InChIInChI=1S/C24H26N2O6/c1-2-3-16-24(17-32-21(29)15-14-20(27)28)22(30)25(18-10-6-4-7-11-18)26(23(24)31)19-12-8-5-9-13-19/h4-13H,2-3,14-17H2,1H3,(H,27,28)
InChIKeyONWXNHPOAGOMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Suxibuzone (CAS 27470-51-5): A Prodrug of Phenylbutazone with Differentiated Gastric Safety for Equine and Human Anti-Inflammatory Applications


Suxibuzone (SBZ), chemically defined as butanedioic acid mono[(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methyl] ester, is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class [1]. It functions as a prodrug that is rapidly metabolized in vivo to its active moiety, phenylbutazone (PBZ), as well as oxyphenbutazone [2]. This prodrug design was specifically intended to mitigate the local gastric mucosal irritation associated with orally administered PBZ, a widely used equine analgesic with a narrow therapeutic index [1]. Consequently, suxibuzone is primarily utilized in veterinary medicine for the management of musculoskeletal pain and inflammation in horses, and it has also been investigated for human rheumatoid arthritis [3].

Suxibuzone vs. Phenylbutazone: Why Prodrug Design Precludes Direct Interchangeability


While suxibuzone and phenylbutazone share the same active pharmacophore, they are not interchangeable from a procurement or clinical management perspective. Suxibuzone's prodrug design fundamentally alters its risk-benefit profile in oral applications. The esterification of phenylbutazone with a hemisuccinate moiety prevents direct contact of the active NSAID with the gastric epithelium, thereby significantly reducing local cytotoxicity and ulcerogenic potential [1]. Pharmacokinetically, suxibuzone is rapidly and completely converted to phenylbutazone and oxyphenbutazone, but the delay in achieving peak plasma concentrations of the active metabolites compared to direct phenylbutazone administration [2] can influence the onset of therapeutic action and requires distinct dosing regimens. Substituting generic phenylbutazone for suxibuzone without adjusting for these formulation-specific safety and pharmacokinetic differences, particularly in sensitive equine populations, introduces quantifiable risks of increased gastric adverse events and altered palatability [3].

Quantitative Evidence for Suxibuzone Differentiation: Comparative Data Against Phenylbutazone


Reduced Gastric Ulcer Incidence in Horses: Suxibuzone vs. Equimolecular Phenylbutazone

In a controlled study comparing oral suxibuzone (SBZ) to an equimolecular dose of phenylbutazone (PBZ) in horses over a two-week period, suxibuzone demonstrated a significantly lower propensity to induce gastric glandular ulcers. While all horses in the PBZ group (5/5) developed ulcerations, only 40% (2/5) of the horses in the SBZ group showed similar pathology [1]. This difference in ulcer incidence was accompanied by quantitative reductions in lesion severity.

Equine Veterinary Medicine NSAID Gastropathy Prodrug Safety

Quantitatively Less Severe Gastric Lesions: Suxibuzone vs. Phenylbutazone

Beyond incidence, the severity of gastric lesions was markedly different. The study by Monreal et al. quantified that phenylbutazone-treated horses exhibited a significantly higher total ulcerated gastric area and that the ulcers were significantly deeper than those observed in the suxibuzone group. No other tissue lesions were found in the suxibuzone group, whereas one PBZ-treated horse showed clinical signs of NSAID toxicosis [1].

Equine Gastroenterology NSAID Toxicity Comparative Pathology

Equivalent Anti-Inflammatory Efficacy Confirmed in Equine Lameness Trial

A large, multicenter, randomized, double-blinded clinical trial involving 155 lame horses directly compared the efficacy of oral suxibuzone and phenylbutazone at equivalent therapeutic dosages. The study concluded that there was no significant difference in the ability of the two treatments to alleviate lameness. This confirms that the safety advantage of suxibuzone does not come at the expense of compromised clinical efficacy [1].

Equine Lameness Clinical Efficacy Therapeutic Equivalence

Significantly Higher Oral Acceptability in Horses: Suxibuzone (96.1%) vs. Phenylbutazone (77.2%)

In the same equine lameness field study, a key secondary finding was that the oral acceptability of suxibuzone was significantly superior to that of phenylbutazone. Suxibuzone was consumed without issue by 96.1% of horses, compared to only 77.2% for phenylbutazone (P = 0.001). This is a critical practical advantage for ensuring complete dosing in a clinical or farm setting [1].

Equine Medicine Palatability Medication Compliance

Equipotent Anti-Inflammatory Activity and Reduced GI Side Effects in Human Rheumatoid Arthritis

The prodrug principle and safety advantage of suxibuzone also translate to human medicine. In a 6-week, double-blind study of 150 patients with rheumatoid arthritis, suxibuzone (426 mg/day, equimolar to 300 mg PBZ) and phenylbutazone (300 mg/day) demonstrated equivalent improvements in morning stiffness, joint symptoms, and grip strength. Crucially, the frequency and severity of side effects, especially gastrointestinal disturbances, were markedly and significantly lower in the suxibuzone group [1].

Rheumatoid Arthritis Clinical Trial Gastrointestinal Safety

Defined Application Scenarios for Suxibuzone Based on Quantitative Differentiation


Veterinary Management of Chronic Musculoskeletal Pain in Horses with High Gastric Sensitivity

Suxibuzone is the preferred NSAID for long-term management of equine osteoarthritis, laminitis, or soft tissue inflammation in animals with a known history of gastric ulcers or those at high risk due to stress or concurrent medication. The evidence of a 60% reduction in ulcer incidence and significantly reduced lesion severity compared to equimolecular phenylbutazone [1] directly supports this application. The high palatability (96.1% acceptability) [2] also ensures reliable oral administration in horses that may be difficult to medicate.

Clinical Field Settings Requiring High Compliance and Ease of Oral Administration

In scenarios such as large equine clinics, stud farms, or racing stables where medications are often mixed with feed, the significantly higher oral acceptability of suxibuzone (96.1% vs. 77.2% for PBZ) [2] minimizes the labor and stress associated with direct oral dosing. This ensures consistent drug delivery and maximizes the probability of therapeutic success, making it a logistically and economically advantageous choice for high-throughput environments.

Human Rheumatology Research Requiring a Phenylbutazone Prodrug with a Wider Therapeutic Window

For experimental models of rheumatoid arthritis or comparative pharmacology studies, suxibuzone offers a valuable tool. It provides the same anti-inflammatory efficacy as phenylbutazone [3] but with a quantifiably lower burden of gastrointestinal side effects [3]. This allows researchers to dissect the local versus systemic toxicity of NSAIDs and to evaluate therapeutic outcomes in models where gastric safety is a critical endpoint, without the confounding factor of reduced efficacy.

Pharmacokinetic and Metabolism Studies of NSAID Prodrug Activation

Suxibuzone serves as an ideal model compound for studying the pharmacokinetics of prodrug activation. Its rapid and complete conversion to phenylbutazone and oxyphenbutazone [4] provides a clean system for investigating the role of hepatic and extrahepatic esterases, the impact of formulation on absorption kinetics, and the generation of unique glucuronide metabolites [5]. This is particularly relevant for researchers in drug metabolism and pharmacokinetics (DMPK) and those developing novel prodrug strategies for NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suxibuzone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.